molecular formula C7H13ClO2 B1175153 neurotrophin 5 CAS No. 145172-44-7

neurotrophin 5

Cat. No.: B1175153
CAS No.: 145172-44-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

The discovery of neurotrophin-5 represents a landmark achievement in neurotrophin research, with its identification occurring through systematic evolutionary studies of the nerve growth factor family. The compound was first isolated and characterized in 1991 by Finn Hallbook and colleagues, who identified this novel member abundantly expressed in Xenopus ovary. The initial discovery arose from comparative DNA sequence analysis across multiple vertebrate species, including human, rat, chicken, viper, Xenopus, salmon, and ray, which revealed the presence of a fourth member of the neurotrophin family.

The nomenclature of neurotrophin-5 has undergone significant evolution since its initial discovery, reflecting the complex history of neurotrophin research and the challenges inherent in protein identification across different species. The compound was originally designated as neurotrophin-4 when first isolated from Xenopus and viper specimens. However, subsequent research revealed that neurotrophin-4 and neurotrophin-5 represent identical proteins, leading to the current dual nomenclature system where the compound is referred to as neurotrophin-4/neurotrophin-5. This dual naming convention reflects the independent discovery efforts by different research groups and the subsequent recognition that these designations referred to the same molecular entity.

The gene encoding neurotrophin-5 is officially designated as neurotrophin factor 4 in human genetics databases, with multiple synonymous designations including neurotrophin-5, neurotrophin factor 5, and various abbreviated forms. The protein sequence analysis revealed that neurotrophin-5 consists of a precursor protein of 236 amino acids, which undergoes processing to yield a mature 123 amino acid protein. This mature protein demonstrates 50-60% amino acid identity with other members of the neurotrophin family, including nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3.

The historical context of neurotrophin-5 discovery is particularly significant because it emerged during a period of intensive neurotrophin research in the early 1990s. The identification of this compound contributed substantially to the understanding that the neurotrophin family comprises multiple related factors with distinct but overlapping biological functions. The discovery methodology employed polymerase chain reaction amplification techniques combined with phylogenetic analysis, representing state-of-the-art molecular biology approaches for that era.

Classification Within the Neurotrophin Family

Neurotrophin-5 occupies a distinct position within the neurotrophin superfamily, sharing fundamental structural characteristics while maintaining unique functional properties that distinguish it from other family members. The neurotrophin family currently encompasses six identified members: nerve growth factor, brain-derived neurotrophic factor, neurotrophin-3, neurotrophin-4/neurotrophin-5, neurotrophin-6, and neurotrophin-7. Among these, neurotrophin-5 represents one of the four mammalian neurotrophins that have been extensively characterized in terms of structure and function.

The structural classification of neurotrophin-5 reveals remarkable conservation of key molecular features that define the neurotrophin family. The protein contains the characteristic three cysteine residues positioned identically to those found in nerve growth factor, brain-derived neurotrophic factor, and neurotrophin-3. These cysteine residues are critical for maintaining the proper tertiary structure and forming the cystine knot motif that represents a hallmark of neurotrophin architecture. The mature neurotrophin-5 protein demonstrates the typical neurotrophin fold, which includes a characteristic beta-sheet structure stabilized by disulfide bonds.

The receptor binding specificity of neurotrophin-5 provides another crucial aspect of its classification within the neurotrophin family. Neurotrophin-5 demonstrates high affinity binding to tropomyosin receptor kinase B, sharing this receptor specificity with brain-derived neurotrophic factor. This receptor sharing represents a unique feature within the neurotrophin family, as most other neurotrophins exhibit distinct receptor preferences. Nerve growth factor specifically activates tropomyosin receptor kinase A, while neurotrophin-3 primarily activates tropomyosin receptor kinase C, although it can also activate other tropomyosin receptor kinase receptors with lower efficiency.

The functional classification of neurotrophin-5 reveals its role in supporting distinct neuronal populations compared to other neurotrophin family members. Research has demonstrated that neurotrophin-5 promotes survival of peripheral sensory and sympathetic neurons and induces differentiation of pheochromocytoma cell lines. The compound exhibits particular efficacy in supporting trigeminal, dorsal root ganglion, jugular, sympathetic, and nodose ganglion neurons in the peripheral nervous system. Within the central nervous system, neurotrophin-5 demonstrates activity toward hippocampal neurons and dopaminergic and gamma-aminobutyric acid-ergic neurons of the ventral mesencephalon.

The evolutionary classification of neurotrophin-5 within the broader neurotrophin family reveals its ancient origins and subsequent diversification. Phylogenetic analysis indicates that neurotrophin-5 belongs to one of three major neurotrophin classes based upon target neuron populations. Specifically, neurotrophin-5 and brain-derived neurotrophic factor form one functional class with very similar neuronal targets, while nerve growth factor represents a second class, and neurotrophin-3 constitutes a third distinct class. This classification system reflects the evolutionary pressure for functional specialization within the neurotrophin family while maintaining overlapping biological activities.

Neurotrophin Family Member Primary Receptor Secondary Receptor Target Neuronal Populations Evolutionary Class
Nerve Growth Factor Tropomyosin Receptor Kinase A p75 Neurotrophin Receptor Sympathetic, Sensory Class I
Brain-Derived Neurotrophic Factor Tropomyosin Receptor Kinase B p75 Neurotrophin Receptor Hippocampal, Motor, Sensory Class II
Neurotrophin-5 Tropomyosin Receptor Kinase B p75 Neurotrophin Receptor Sensory, Sympathetic, Central Class II
Neurotrophin-3 Tropomyosin Receptor Kinase C p75 Neurotrophin Receptor Motor, Proprioceptive Class III

Evolutionary Conservation and Species-Specific Variations

The evolutionary conservation of neurotrophin-5 across vertebrate species represents one of the most compelling aspects of its biological significance, demonstrating the fundamental importance of this growth factor in nervous system development and maintenance. Comparative genomic studies have revealed that neurotrophin-5 exhibits remarkable sequence conservation from fish to mammals, indicating strong selective pressure for maintaining its functional properties throughout vertebrate evolution.

The phylogenetic analysis of neurotrophin-5 sequences across diverse vertebrate species reveals distinct patterns of conservation and divergence that reflect both ancient origins and species-specific adaptations. Studies examining neurotrophin-5 sequences from human, rat, chicken, viper, Xenopus, salmon, and ray species demonstrate amino acid sequence similarities ranging from 50-91% depending on the species comparison. The highest degree of conservation occurs between closely related species, with Xenopus and viper neurotrophin-5 showing 91% nucleotide similarity and 73% amino acid similarity.

The evolutionary timeline of neurotrophin-5 conservation extends deep into vertebrate history, with evidence suggesting that the neurotrophin system, including neurotrophin-5, existed at the stem of the deuterostome group rather than appearing specifically with vertebrate species. This ancient origin is supported by the identification of neurotrophin receptor sequences in cephalochordate species and neurotrophin sequences in several genomes of deuterostome invertebrates. The presence of these conserved elements suggests that the basic neurotrophin signaling system, including neurotrophin-5, represents an ancient regulatory mechanism that predates the vertebrate radiation.

The role of whole genome duplications in neurotrophin-5 evolution represents a crucial factor in understanding its current functional diversity. Comparative genomics supports the hypothesis that two whole genome duplications at the base of vertebrate evolution produced many vertebrate gene families, including the neurotrophin and tropomyosin receptor kinase families. These duplication events provided the raw material for functional diversification, allowing neurotrophin-5 to evolve specialized functions while maintaining its core biological activities.

Species-specific variations in neurotrophin-5 expression and function reveal important adaptations that reflect different evolutionary pressures and ecological niches. In Xenopus species, neurotrophin-5 demonstrates exceptionally high expression levels in ovarian tissue, with messenger ribonucleic acid levels over 100-fold higher than nerve growth factor messenger ribonucleic acid levels in heart tissue. This unique expression pattern suggests a specialized role for neurotrophin-5 in amphibian reproductive biology and early embryonic development that may not be present in other vertebrate lineages.

The absence of neurotrophin-5 in certain vertebrate lineages provides additional insight into its evolutionary significance and functional requirements. Notably, neurotrophin-5 has not been detected in avian species, suggesting that birds have either lost this neurotrophin or rely on alternative mechanisms to fulfill its biological functions. This absence contrasts with the presence of neurotrophin-6 and neurotrophin-7 in fish species, which appear to lack mammalian or avian orthologues.

The evolutionary conservation of neurotrophin-5 receptor binding specificities represents another crucial aspect of its evolutionary biology. The ability of neurotrophin-5 to activate tropomyosin receptor kinase B has been maintained across all species examined, indicating that this receptor interaction represents a fundamental aspect of neurotrophin-5 biology that cannot be modified without loss of function. Similarly, the ability to bind to p75 neurotrophin receptor has been conserved across species, suggesting that both high-affinity and low-affinity receptor interactions are essential for neurotrophin-5 function.

Species Neurotrophin-5 Sequence Identity (%) Primary Expression Tissues Unique Characteristics Evolutionary Significance
Human Reference (100%) Brain, Peripheral Tissues Clinical Relevance Modern Mammalian Function
Mouse 85-90% Brain, Development Laboratory Model Mammalian Conservation
Xenopus 73% Ovary, Embryonic High Ovarian Expression Amphibian Specialization
Viper 73% Nervous System Reptilian Adaptation Amniote Divergence
Fish Species 60-70% Nervous System Alternative Neurotrophins Ancient Vertebrate Form

Properties

CAS No.

145172-44-7

Molecular Formula

C7H13ClO2

Synonyms

neurotrophin 5

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

Research indicates that NT-5 has neuroprotective properties in various models of neural injury:

  • Retinal Protection : In studies involving ischemic retinal injury, NT-4/5 has been implicated in protecting retinal neurons during development and degeneration. Increased expression of NT-4/5 was observed in response to ischemic conditions, suggesting a protective role against cell death .
Study FocusFindings
Ischemic Retinal InjuryNT-4/5 expression increases; protects retinal neurons from death
Retinal DevelopmentKnockout studies show susceptibility to injury without NT-4/5

Applications in Neurodegenerative Diseases

Neurotrophins, including NT-5, are being investigated for their potential therapeutic applications in neurodegenerative diseases:

  • Alzheimer's Disease : Neurotrophins have been studied for their roles in preventing cholinergic neuron loss associated with Alzheimer's disease. NT-5 may contribute to the maintenance of cholinergic neurons and has potential as a therapeutic target .
DiseasePotential Role of NT-5
Alzheimer's DiseaseMay protect cholinergic neurons; therapeutic target
Amyotrophic Lateral SclerosisInvolvement in neuron survival mechanisms; potential therapeutic use

Regenerative Medicine

Recent studies have explored the use of NT-5 in regenerative therapies:

  • Stem Cell Therapy : Mesenchymal stem cells (MSCs) engineered to express neurotrophic factors like NT-5 have shown promise in enhancing neuronal survival and regeneration after injury. This approach aims to leverage the trophic support provided by neurotrophic factors to improve outcomes in neurodegenerative diseases .

Case Studies and Clinical Trials

While extensive research supports the role of NT-5 in neuronal health, clinical applications remain limited:

  • Case Study on Retinal Injury : In knockout mouse models lacking NT-4/5, researchers observed significant retinal cell death following ischemic injury, underscoring the importance of these neurotrophins in retinal health .
  • Clinical Trials : Trials investigating the efficacy of neurotrophic factors for Alzheimer’s treatment have yielded mixed results due to side effects and variable efficacy. Further research is necessary to optimize delivery methods and dosing strategies for NT-based therapies .

Preparation Methods

Bacterial Expression Systems

Bacterial systems, particularly Escherichia coli, are widely employed for NT-5 production due to their cost-effectiveness and high yield. However, NT-5 expressed in bacteria often forms inclusion bodies, requiring denaturation and refolding to achieve functional protein. The gene encoding NT-5 is cloned into plasmids under the control of inducible promoters such as T7 or lacUV5. Post-induction, cells are lysed, and inclusion bodies are isolated via centrifugation. A critical step involves solubilizing these aggregates using chaotropic agents like 6 M guanidinium chloride, followed by redox shuffling to facilitate disulfide bond formation.

Table 1: Key Parameters for Bacterial Expression of NT-5

ParameterCondition
Expression HostE. coli BL21(DE3)
Induction Temperature37°C
Denaturation Buffer6 M guanidinium chloride, pH 3.5
Refolding Buffer1 M arginine, 100 mM Tris-HCl pH 9.3

While bacterial systems yield high quantities, the absence of eukaryotic post-translational modifications necessitates additional steps to ensure proper folding and bioactivity.

Mammalian Cell Expression Systems

Mammalian cells, such as HEK293 or CHO cells, are preferred for producing NT-5 with native post-translational modifications. These systems enable the secretion of mature NT-5 into the culture medium, bypassing the need for in vitro refolding. The NT-5 gene is transfected into cells using vectors with strong promoters (e.g., CMV), and stable clones are selected via antibiotic resistance. Secreted NT-5 is harvested from conditioned media, often requiring concentration steps such as ultrafiltration or precipitation with ammonium sulfate.

A notable advantage of mammalian systems is the natural cleavage of pro-NT-5 by furin-like proteases in the trans-Golgi network, yielding the mature, bioactive form. However, yields are typically lower compared to bacterial systems, and scalability remains a challenge.

Protein Refolding and Purification Techniques

Denaturation and Refolding

For NT-5 expressed in inclusion bodies, refolding is a critical yet labor-intensive process. The solubilized protein is gradually diluted into refolding buffers containing redox agents (e.g., glutathione) and stabilizing additives like arginine. Arginine mitigates aggregation by masking hydrophobic residues, while glutathione facilitates disulfide bond rearrangement. The refolding efficiency is highly dependent on pH, temperature, and protein concentration, with optimal conditions often determined empirically.

Table 2: Refolding Buffer Composition for NT-5

ComponentConcentration
L-Arginine1 M
Tris-HCl (pH 9.3)100 mM
EDTA5 mM
Oxidized Glutathione1 mM
Reduced Glutathione5 mM

Chromatography Methods

Post-refolding, NT-5 is purified using ion-exchange chromatography. A HiLoad™ SP Sepharose column with a sodium chloride gradient (0–1 M) effectively separates NT-5 from contaminants. Additional polishing steps, such as size-exclusion chromatography (SEC), ensure monomeric homogeneity. SEC also serves as a quality control measure to confirm the absence of aggregates or degradation products.

Quality Control and Characterization

SDS-PAGE and Western Blot

Purity is assessed via SDS-PAGE under reducing conditions, with NT-5 migrating at approximately 14 kDa (mature form) or 28 kDa (dimeric pro-form). Western blotting using anti-NT-5 antibodies confirms identity, while silver staining detects impurities at concentrations as low as 1 ng/mL.

Bioactivity Assays

Functional validation involves neuronal survival assays. For example, NT-5 promotes the survival of chick embryonic sensory neurons in vitro, with efficacy quantified via cell counts after 48 hours. Half-maximal effective concentrations (EC50) are typically in the nanomolar range, reflecting high potency.

Table 3: Bioactivity Profile of Recombinant NT-5

AssayEC50 (nM)Reference
Sensory Neuron Survival2.5
PC12 Cell Differentiation5.0

Challenges and Optimization Strategies

Solubility and Aggregation Issues

NT-5’s hydrophobic core predisposes it to aggregation during refolding. Strategies to enhance solubility include:

  • Low-Temperature Refolding : Conducting refolding at 4°C reduces kinetic trapping of misfolded states.

  • Additive Screening : Compounds like sucrose (0.5 M) or polyethylene glycol (PEG 3350) improve recovery by stabilizing intermediate folding states.

Yield Improvement

Bacterial systems achieve yields of 10–20 mg/L, whereas mammalian systems yield 1–5 mg/L. Fusion tags (e.g., SUMO or Trx) enhance solubility in E. coli, but cleavage introduces additional steps. Alternatively, high-cell-density fermentation and fed-batch cultures optimize biomass production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.